N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a cyano group and a phenylacetamide moiety substituted with a methylthio group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized and functionalized with a cyano group.
Formation of the phenylacetamide moiety:
Coupling reaction: The two fragments are then coupled under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiophene ring and phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes or phenylacetamides.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity as a pharmaceutical agent.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-phenylacetamide: Lacks the methylthio group.
N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methylthio group.
N-(3-cyanothiophen-2-yl)-2-(4-chlorophenyl)acetamide: Contains a chloro group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide may impart unique electronic properties and biological activities compared to its analogs. This could influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-18-12-4-2-10(3-5-12)8-13(17)16-14-11(9-15)6-7-19-14/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWJSVJOMUVEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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